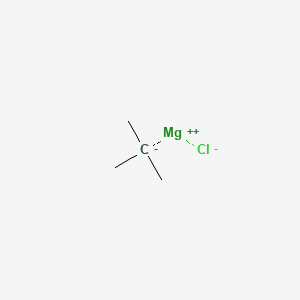

tert-Butylmagnesium chloride

Vue d'ensemble

Description

Tert-Butylmagnesium chloride is a Grignard reagent, a type of organomagnesium compound used extensively in organic synthesis. It is typically represented by the formula (CH₃)₃CMgCl and is known for its reactivity and utility in forming carbon-carbon bonds.

Synthesis Analysis

The synthesis of tert-butylmagnesium chloride can be achieved through various routes. For instance, a dimagnesiated aromatic compound was synthesized by treating a chloromercurio compound with methylmagnesium chloride, indicating the potential for tert-butylmagnesium chloride to participate in similar reactions . Additionally, tert-butylmagnesium amides have been synthesized through tert-butyl metathesis with tert-butyllithium and a butylmagnesium amide or by reacting an alkyl Grignard reagent with a sodium amide . Another study describes the generation of a tert-butyl group on nitrogen by reacting methylmagnesium chloride with a dimethyliminium salt .

Molecular Structure Analysis

The molecular structure of tert-butylmagnesium chloride derivatives has been characterized using X-ray crystallography and NMR spectroscopy. For example, a series of tert-butylmagnesium amides were found to have a common dimeric structure with amido bridges forming a planar (MgN)₂ ring and terminal tert-butyl ligands on the magnesium atoms .

Chemical Reactions Analysis

Tert-butylmagnesium chloride is involved in a variety of chemical reactions. It has been used to synthesize isotactic and stereoblock poly(methyl methacrylates) , to add to chiral 1,2-bisimines for the diastereoselective preparation of unsymmetrical 1,2-diamines , and as a carbon-centered base reagent for the preparation of silyl enol ethers from ketones . The reactivity of tert-butylmagnesium chloride with organotin and organosilicon monochlorides has also been explored, leading to various substituted products . Furthermore, the interaction of tert-butylmagnesium chloride with benzylidene chloride suggests a radical mechanism of electron transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylmagnesium chloride and its derivatives are influenced by their molecular structure and the conditions under which they are synthesized and reacted. For instance, the stability of [tri(tert-butoxy)silyl]methylmagnesium chloride in THF solution and its equilibrium with bis{[tri(tert-butoxy)silyl]methyl}magnesium demonstrate the compound's sensitivity to its environment . In contrast to tert-butyllithium, tert-butylmagnesium chloride reacts anomalously with esters, which is an important consideration for its use in organic synthesis .

Applications De Recherche Scientifique

Synthesis of Unsymmetrical 1,2-Diamines

Research by Roland and Mangeney (2000) explored the diastereoselective synthesis of tert-butyl-1,2-diamines, utilizing tert-butylmagnesium chloride in the process. The study emphasized the solvent, temperature, and chiral auxiliaries' influences on chemical reactivity and stereoselectivity. Notably, they demonstrated a dynamic kinetic resolution during the bis-addition process of the organometallic, leading to the production of 1,2-di-tert-butylethanediamine as a single diastereomer (Roland & Mangeney, 2000).

As a Carbon-Centred Base Reagent

Kerr, Watson, and Hayes (2008) identified di-tert-butylmagnesium as an effective, non-nucleophilic, carbon-centered base reagent for deprotonating various ketones. This reagent demonstrated high reactivity and improved atom-efficiency compared to traditional bases (Kerr, Watson, & Hayes, 2008).

Formation of Four-Center Intermediates

Baccolini, Boga, and Mazzacurati (2007) studied the interaction between tert-butylmagnesium chloride and a benzothiadiphospholic system, revealing the formation of intermediates with a four-center structure. This was a novel observation, showing the phosphorus atom's ability to form stable hypervalent coordinations during reaction processes (Baccolini, Boga, & Mazzacurati, 2007).

Nickel-Catalyzed Hydrodehalogenation

Weidauer et al. (2013) explored the nickel-catalyzed dehalogenation of aryl and alkyl halides using tert-butylmagnesium chloride. This study highlighted the utility of tert-butylmagnesium chloride in achieving good yields and chemoselectivities in such reactions (Weidauer et al., 2013).

Polymerization Studies

Guyot and Mordini (2007) discussed the role of tert-butylmagnesium chloride in the polymerization of vinyl chloride. They highlighted its involvement in both ionic and radical mechanisms, contributing significantly to the formation of high molecular weight polymers (Guyot & Mordini, 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

magnesium;2-methylpropane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRPUKWAZPZXTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-](C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30-60% Solution in diethyl ether: Liquid; [Sigma-Aldrich MSDS] | |

| Record name | tert-Butylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

tert-Butylmagnesium chloride | |

CAS RN |

677-22-5 | |

| Record name | tert-butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

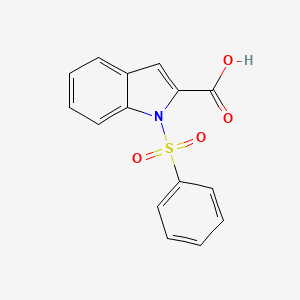

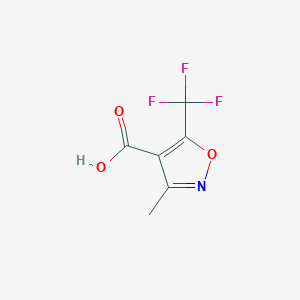

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)